![molecular formula C16H15Cl2N3O2S B7563811 6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)
6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one
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Overview
Description
6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as EHT 1864 and is a potent inhibitor of Rho family GTPases, which are essential for various cellular functions.
Mechanism of Action
EHT 1864 exerts its effects by inhibiting the activity of Rho family GTPases, which are essential for various cellular functions, including cell migration, proliferation, and survival. By inhibiting the activity of Rho family GTPases, EHT 1864 disrupts the signaling pathways that regulate these cellular functions, leading to the inhibition of cancer cell migration and invasion.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the improvement of cardiac function, and the reduction of inflammation. EHT 1864 has also been shown to have a neuroprotective effect, as it has been shown to protect against neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EHT 1864 in lab experiments is its potent inhibitory effect on Rho family GTPases, which makes it a valuable tool for studying the role of these proteins in various cellular functions. However, a limitation of using EHT 1864 in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of EHT 1864, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the identification of its downstream targets. Additionally, the study of EHT 1864 in combination with other compounds may provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of EHT 1864 involves a multi-step process that includes the reaction of 2-(1-ethoxyethyl)-1,3-thiazole-4-carbaldehyde with 6,8-dichloro-4-hydroxyquinazoline in the presence of a base to form the intermediate product, which is then further reacted with methyl iodide to yield the final product. The synthesis of EHT 1864 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
EHT 1864 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of EHT 1864 is in the field of cancer research, where it has been shown to inhibit the migration and invasion of cancer cells. EHT 1864 has also been studied for its potential applications in the treatment of cardiovascular diseases, as it has been shown to improve cardiac function and reduce inflammation.
properties
IUPAC Name |
6,8-dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-3-23-9(2)15-20-11(7-24-15)6-21-8-19-14-12(16(21)22)4-10(17)5-13(14)18/h4-5,7-9H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGARGCWGQDYYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one |
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